2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds incorporating the 1,2,3-triazole moiety, highlighting their significant antimicrobial properties. For instance, the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrated potent antimicrobial activity, underscoring the value of these compounds in developing new antimicrobial agents (Nagamani et al., 2018). This highlights the compound's relevance in addressing the need for novel antimicrobials.
Structural Characterization and Crystal Studies
The structural characterization and crystal studies of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the molecular interactions and stability crucial for designing drugs with improved efficacy and reduced side effects (Liang, 2009). Such studies are foundational in the rational design of compounds with specific biological activities.
Application in Coordination Chemistry
The coordination and fluorescence studies of Zinquin A, a probe for intracellular Zn2+ detection, involved derivatives of the triazole class. These studies underscore the utility of such compounds in developing sensitive and selective probes for bioimaging and diagnostic applications, showcasing the versatility of 1,2,3-triazole derivatives in coordination chemistry (Hendrickson et al., 2003).
Organic Synthesis and Chemical Transformations
Compounds related to 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol serve as intermediates in organic synthesis, facilitating the development of complex molecules through diverse chemical transformations. For example, research on Ruthenium Allenylidene/Alkenylcarbyne Complexes provided pathways to γ-Substituted Vinylidene and other derivatives, demonstrating the compound's role in synthesizing pharmacologically relevant molecules (Bustelo et al., 2007).
Antioxidant and Biological Activities
Further studies have evaluated the biological activities of sulfanyl derivatives of 1,2,4-triazoles, including antioxidant and antibacterial properties. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new treatments with antioxidant properties (Sarac et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with the triazole intermediate.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the triazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDIXHISNQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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